MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (commonly known as the SHR-A1811 drug-linker) is a specialized, procurement-ready bioconjugation reagent designed for the development of next-generation antibody-drug conjugates (ADCs) [1]. It consists of a maleimidocaproyl (MC) attachment group, a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a highly potent topoisomerase I inhibitor payload (rezetecan/SHR9265) featuring a unique chiral cyclopropyl modification [1]. This specific structural configuration is engineered to overcome the pharmacokinetic and toxicity limitations of standard deruxtecan (DXd) linkers, offering technical buyers a validated precursor for synthesizing ADCs with enhanced plasma stability, superior payload membrane permeability, and optimized systemic clearance profiles [1].
Substituting this compound with standard MC-GGFG-DXd or conventional exatecan linkers fundamentally alters the biophysical and safety profile of the resulting ADC [1]. Standard DXd payloads exhibit lower lipophilicity and slower systemic clearance, which can lead to prolonged circulation of the free payload and increased risks of off-target toxicities, such as interstitial lung disease (ILD) [1]. Furthermore, the specific (R)-cyclopropane modification at the carbonyl alpha position of the exatecan derivative provides precise steric hindrance that is absent in generic in-class substitutes [2]. This steric shielding is critical for preventing premature linker cleavage in circulation, ensuring that the payload is only released upon internalization into the tumor microenvironment, thereby making generic alternatives unviable for safety-optimized ADC development [2].
The cyclopropanated exatecan payload (SHR9265) demonstrates substantially higher membrane permeability compared to standard DXd analogs, which is a critical parameter for targeting heterogeneous solid tumors [1]. In parallel PAMPA model evaluations at both pH 5.0 and pH 7.4, the payload of this specific linker achieved approximately 5-fold higher permeability than the synthesized DXd reference compound (SHR7971) [1].
| Evidence Dimension | Membrane permeability (PAMPA model) |
| Target Compound Data | ~5-fold higher permeability |
| Comparator Or Baseline | DXd analog payload (SHR7971) |
| Quantified Difference | 5x increase in permeability |
| Conditions | PAMPA assay at pH 5.0 and pH 7.4 |
High membrane permeability is essential for procurement decisions focused on maximizing the bystander killing effect in antigen-heterogeneous solid tumors.
The structural inclusion of the chiral cyclopropyl group significantly enhances the liposolubility of the payload portion of the linker [1]. Quantitative physicochemical profiling reveals that the SHR9265 payload possesses an AlogP value of 3.67, compared to 2.72 for the standard DXd analog [1].
| Evidence Dimension | Liposolubility (AlogP) |
| Target Compound Data | AlogP = 3.67 |
| Comparator Or Baseline | DXd analog (AlogP = 2.72) |
| Quantified Difference | +0.95 AlogP units |
| Conditions | In silico / physicochemical profiling |
Enhanced lipophilicity directly translates to improved cellular penetration and bystander distribution, justifying its selection over standard hydrophilic payload linkers.
The specific steric hindrance provided by the cyclopropane spacer ensures exceptional stability of the cleavable linker in systemic circulation [1]. During a 21-day incubation in human plasma, ADCs synthesized with this exact drug-linker exhibited less than 2% release of the free payload [1].
| Evidence Dimension | Free payload release in human plasma |
| Target Compound Data | < 2% release |
| Comparator Or Baseline | Baseline stability requirements for clinical ADCs |
| Quantified Difference | Maintained >98% intact conjugate |
| Conditions | 21-day incubation in human plasma |
Ultra-high plasma stability minimizes off-target systemic toxicity, making this linker ideal for bioconjugation workflows prioritizing safety.
The rezetecan payload delivered by this linker is significantly more potent than standard topoisomerase I inhibitors used in ADCs [1]. In vitro cell killing assays demonstrate that the payload is approximately 3 times more potent than the DXd analog [1]. This enhanced potency allows developers to utilize a lower Drug-to-Antibody Ratio (DAR of ~5.7 to 6.0) compared to the standard DAR of 8 required for T-DXd, improving the biophysical stability of the final conjugate [2].
| Evidence Dimension | In vitro cell killing activity and target DAR |
| Target Compound Data | ~3x higher potency; optimal DAR ~5.7-6.0 |
| Comparator Or Baseline | DXd analog (SHR7971); standard DAR 8 |
| Quantified Difference | 3-fold increase in potency; 25% reduction in required DAR |
| Conditions | In vitro viability assays and bioconjugation optimization |
Procuring a more potent linker allows for lower DAR bioconjugation, which reduces antibody aggregation and improves overall manufacturability.
Because the cyclopropanated payload exhibits 5-fold higher membrane permeability than standard DXd, this linker is the premier choice for synthesizing ADCs aimed at highly heterogeneous solid tumors where a strong bystander killing effect is a strict therapeutic requirement [1].
The ~3x higher cytotoxic potency of the payload allows bioconjugation scientists to target a Drug-to-Antibody Ratio (DAR) of 5.7–6.0 rather than the traditional DAR of 8 [1]. This makes the compound ideal for workflows where minimizing antibody aggregation, improving hydrophilicity, and optimizing pharmacokinetic clearance of the final conjugate are primary manufacturing goals [1].
Due to its exceptional plasma stability (<2% release over 21 days) driven by cyclopropyl steric hindrance, this compound serves as an essential precursor or benchmark material in research programs focused on reducing payload-mediated systemic toxicities, such as interstitial lung disease (ILD), commonly associated with standard cleavable linkers [1].